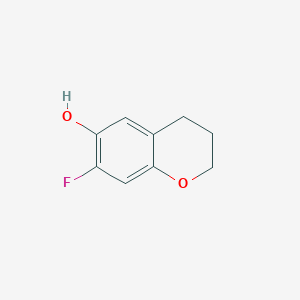
7-Fluorochroman-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorochroman-6-ol is a chemical compound belonging to the chroman family, characterized by a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the chroman ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorochroman-6-ol typically involves the fluorination of chroman derivatives. One common method is the selective fluorination of chroman-6-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as protection of hydroxyl groups, selective fluorination, and subsequent deprotection to yield the final product. Optimization of reaction conditions and purification techniques are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluorochroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 7-fluorochroman-6-one.
Reduction: Formation of 7-fluorochroman-6-amine.
Substitution: Formation of various substituted chroman derivatives.
Applications De Recherche Scientifique
7-Fluorochroman-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 7-Fluorochroman-6-ol involves its interaction with specific molecular targets. The hydroxyl group at the 6th position and the fluorine atom at the 7th position play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluorochroman-2-carboxylic acid
- 6-Fluorochroman-8-ol
- 7-Fluorochroman-2-ol
Uniqueness
7-Fluorochroman-6-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9FO2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
7-fluoro-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C9H9FO2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,11H,1-3H2 |
Clé InChI |
ZBCPSLCUBDPAOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2OC1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



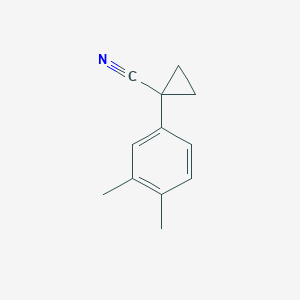

![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
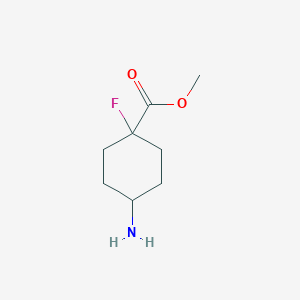
![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)

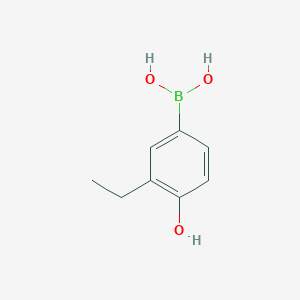


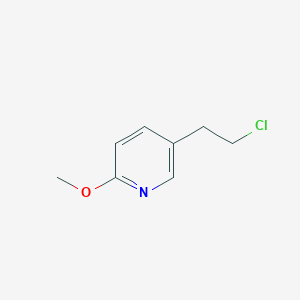


![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
